N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2.ClH/c1-14(2)23-12-9-17-18(13-23)28-20(21-17)22-19(25)15-5-7-16(8-6-15)29(26,27)24-10-3-4-11-24;/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQPZLQVADJSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a tetrahydrothiazolo-pyridine scaffold linked to a sulfonamide group.
| Property | Value |
|---|---|
| Molecular Weight | 348.87 g/mol |
| Molecular Formula | C16H20ClN4O2S |
| CAS Number | 1327208-66-1 |
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of serine/threonine kinases involved in the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation .
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Antipsychotic Properties : Some derivatives exhibit antipsychotic effects by interacting with dopamine receptors .
Biological Activity
The following table summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Biological Activity |
|---|---|
| N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-benzamide | Potential neuroprotective effects |
| 4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | Antipsychotic properties |
| 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-ylamine | Inhibitory effects on certain enzymes |
Neuroprotective Studies
A study conducted on the neuroprotective potential of similar compounds demonstrated that they could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .
Antipsychotic Efficacy
In clinical trials involving patients with schizophrenia, compounds structurally related to this compound showed promise in alleviating symptoms by modulating dopaminergic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table highlights key structural differences and molecular properties between the target compound and its analogs:
Key Observations:
The 4-(pyrrolidin-1-ylsulfonyl) group introduces a sulfonamide moiety, which can participate in hydrogen bonding and improve solubility over hydrophobic tert-butyl () or chloropyridinyl () groups .
Molecular Weight and Solubility :
Hypothesized Pharmacological Profiles
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from related compounds:
- Factor Xa Inhibition : Analogs in and demonstrate Factor Xa inhibitory activity, a key mechanism in anticoagulant therapy. The sulfonamide group in the target compound may strengthen binding to Factor Xa’s S4 pocket via polar interactions .
- Metabolic Stability : The isopropyl group could reduce metabolic degradation compared to benzyl () or methyl () substituents, which are prone to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
